molecular formula C16H17NO3 B1602486 (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid CAS No. 78681-09-1

(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid

Cat. No. B1602486
CAS RN: 78681-09-1
M. Wt: 271.31 g/mol
InChI Key: AUSXHLAOQYCBAR-LLVKDONJSA-N
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Description

“®-(+)-1-(1-Naphthyl)ethylamine” is a chemical compound used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective reduction of ketones to nitroolefins . It’s also used to determine the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides and H NMR .


Synthesis Analysis

This compound can be synthesized using ω-transaminase from Arthrobacter sp. through a process of random mutagenesis and semi-rational design . The variants F225M, C281I, F225M/C281I with improved catalytic efficiency and thermostability were obtained .


Molecular Structure Analysis

The molecular formula of “®-(+)-1-(1-Naphthyl)ethylamine” is C12H14N . The InChI Key is RTCUCQWIICFPOD-SECBINFHSA-O .


Chemical Reactions Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective reduction of ketones to nitroolefins .


Physical And Chemical Properties Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is a clear colorless to yellow to brown liquid . It is soluble in water . It is air sensitive and should be stored away from air, in a cool place, and in a tightly closed container in a dry and well-ventilated place .

Scientific Research Applications

Optical Resolution Methods

(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid plays a significant role in optical resolution methods. For instance, it has been utilized as a resolving agent in the optical resolution of racemic 1-(1-naphthyl)ethylamine. The resolving agents synthesized using this compound have been demonstrated to be effective in enantiomer separations, with the structural features of the diastereomeric salts being investigated through single crystal X-ray diffraction (Bereczki et al., 2009).

Biological Activities in Plant Growth

In the field of agronomy, derivatives of (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid, such as N-[2-(1-naphthyl)ethyl]succinamic acid, have been synthesized and their biological activities evaluated. They have been identified as a new category of root-promoting substances, distinct from auxin-like substances. These compounds have shown equivalent root-promoting activity to other known substances in specific assays, without exhibiting typical auxin-like activities such as stem elongation or leaf epinasty (Itagaki et al., 2003).

Application in Synthesis of Pharmaceuticals

This compound has also been involved in the synthesis of pharmaceuticals. An efficient method for the preparation of optically pure (R)-(1-naphthylmethyl)succinic acid, a key synthetic intermediate of renin inhibitors, involves the combination of optical resolution and racemization of the undesired enantiomer. This process is critical for the production of certain medicinal compounds (Ito et al., 1990).

Use in Chiral Derivatization Reagents

(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid derivatives have been developed as chiral derivatization reagents for the optical resolution of enantiomeric amines by high-performance liquid chromatography. This application is important in the field of analytical chemistry, particularly in the separation and determination of enantiomeric compounds in complex mixtures (Iwaki et al., 1987).

Safety And Hazards

“®-(+)-1-(1-Naphthyl)ethylamine” is toxic if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . It is also a combustible liquid .

Future Directions

As for future directions, the use of “®-(+)-1-(1-Naphthyl)ethylamine” in chiral synthesis and other organic reactions continues to be a topic of research. Its potential for producing other compounds by asymmetric reduction is also being explored .

properties

IUPAC Name

4-[[(1R)-1-naphthalen-1-ylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHLAOQYCBAR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583768
Record name 4-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid

CAS RN

78681-09-1
Record name 4-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Henry, CV McNeff, B Yan, TR Hoye - American laboratory, 2005 - ncbi.nlm.nih.gov
However, no current chiral stationary phase (CSP) uses zirconia or inorganic oxides other than silica as a substrate. Zirconia has many attractive properties for HPLC, including …
Number of citations: 18 www.ncbi.nlm.nih.gov

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